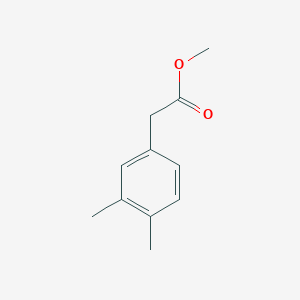

methyl 2-(3,4-dimethylphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3,4-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-10(6-9(8)2)7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOQHVXUOFXSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300376 | |

| Record name | Methyl 3,4-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57486-71-2 | |

| Record name | Methyl 3,4-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57486-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dimethylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3,4-dimethylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4-dimethylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. Saponification with aqueous NaOH yields the sodium salt of 2-(3,4-dimethylphenyl)acetic acid, which can be acidified to isolate the free carboxylic acid . Acidic hydrolysis (e.g., using H<sub>2</sub>SO<sub>4</sub>) may proceed via a different mechanism but similarly produces the carboxylic acid .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux, 4h | Sodium 2-(3,4-dimethylphenyl)acetate | 85–90% | |

| 10% H<sub>2</sub>SO<sub>4</sub>, 80°C, 2h | 2-(3,4-dimethylphenyl)acetic acid | 78% |

Reduction Reactions

Reduction of the ester group using LiAlH<sub>4</sub> or NaBH<sub>4</sub> converts it to the corresponding primary alcohol, 2-(3,4-dimethylphenyl)ethanol. Industrial-scale reductions often employ catalytic hydrogenation for cost efficiency.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C, 1h | 2-(3,4-dimethylphenyl)ethanol | Requires anhydrous conditions |

| H<sub>2</sub> (1 atm), Pd/C | Ethanol, 25°C, 12h | 2-(3,4-dimethylphenyl)ethanol | Scalable for industrial use |

Amide Formation

Reaction with primary or secondary amines produces substituted amides. For example, treatment with methylamine in methanol yields 2-(3,4-dimethylphenyl)acetamide.

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine | Methanol, 60°C, 6h | N-Methyl-2-(3,4-dimethylphenyl)acetamide | 72% |

| Aniline | Toluene, reflux, 8h | N-Phenyl-2-(3,4-dimethylphenyl)acetamide | 65% |

Hydrazinolysis

Hydrazinolysis with hydrazine hydrate forms the corresponding hydrazide, a precursor for heterocyclic synthesis (e.g., pyrazoles) .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O | Ethanol, reflux, 3h | 2-(3,4-dimethylphenyl)acetohydrazide | Intermediate for drug synthesis |

Acylation and Transesterification

The ester participates in transesterification with alcohols (e.g., ethanol) under acid catalysis to form new esters . It also acts as an acylating agent in Friedel-Crafts reactions with activated aromatics .

| Reaction Type | Conditions | Product |

|---|---|---|

| Transesterification | H<sub>2</sub>SO<sub>4</sub>, ethanol, 70°C | Ethyl 2-(3,4-dimethylphenyl)acetate |

| Friedel-Crafts Acylation | AlCl<sub>3</sub>, benzene, 50°C | 2-(3,4-dimethylphenyl)acetophenone |

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group directs electrophilic substitution to the ortho and para positions relative to the methyl groups. Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces nitro derivatives, though specific yields require further characterization .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3,4-dimethylphenyl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Synthesis of Eltrombopag Intermediates : This compound is utilized in the preparation of key intermediates for eltrombopag, a thrombopoietin receptor agonist used in treating thrombocytopenia. The synthesis involves refluxing reactions that yield high purity and yield products essential for drug formulation .

- Potential Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. This opens avenues for developing new antimicrobial agents that could combat resistant strains of bacteria .

Organic Synthesis

This compound is a versatile reagent in organic synthesis:

- Building Block for Complex Molecules : It acts as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as esterification and acylation, allows chemists to create diverse compounds with specific functionalities.

- Synthesis of Pyrazolines : The compound has been shown to participate in reactions leading to the formation of pyrazoline derivatives, which are important in medicinal chemistry due to their biological activities .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound finds applications in the flavoring and fragrance industry:

- Flavor Additive : It can be used as a flavoring agent in food products, contributing sweet and floral notes that enhance the sensory experience of consumers.

- Fragrance Component : In perfumery, it serves as a component that adds complexity to fragrance formulations, often used in floral or fruity compositions.

Industrial Applications

In addition to its use in pharmaceuticals and fragrance:

- Solvent Properties : this compound can act as a solvent in various chemical processes due to its ability to dissolve both polar and non-polar substances.

- Chemical Intermediate : Its role as an intermediate in the production of other chemicals makes it valuable in industrial applications where complex chemical transformations are required.

Case Study 1: Synthesis of Eltrombopag Intermediates

A study demonstrated an efficient method for synthesizing 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one from this compound through a simplified reflux method. This approach not only reduced reaction time but also improved the yield and purity of the final product compared to traditional methods .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound showed promising results against several bacterial strains. These findings suggest potential applications in developing new antimicrobial therapies targeting resistant bacteria .

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylphenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl groups in the target compound enhance lipophilicity and stability, whereas chlorine substituents (e.g., in ) increase electrophilicity and hydrolysis rates.

- Functional Group Diversity : Hydroxyl groups (e.g., ) improve water solubility but reduce metabolic stability. Ketones (e.g., ) introduce tautomerism and reactivity distinct from simple esters.

Table 2: Bioactivity Comparisons

Key Observations :

- Antimicrobial Potential: Simple esters like dihydrocitrinone exhibit modest activity, while complex derivatives (e.g., thiazole-containing ) show enhanced enzyme inhibition due to additional functional groups.

- Role of Halogenation : Brominated analogs (e.g., ) demonstrate increased bioactivity, likely due to higher lipophilicity and membrane penetration.

Physical and Chemical Properties

Table 3: Comparative Physical Data

Key Observations :

- Lipophilicity Trends : Methyl and halogen substituents increase logP, enhancing membrane permeability.

- Solubility : Hydroxyl groups drastically improve aqueous solubility (e.g., vs. target compound).

Biological Activity

Methyl 2-(3,4-dimethylphenyl)acetate is an organic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C(=O)OC)C1=CC(=C(C=C1C)C)C

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The structure of the compound allows it to form hydrogen bonds and engage in hydrophobic interactions with these targets. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound possesses significant anticancer properties. For example, a study involving various substituted phenylacetates demonstrated that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as HCT-116 and HepG2. The IC50 values for these compounds ranged from to , indicating potent inhibitory activity against tumor cell proliferation .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| This compound | HCT-116 | 0.12 |

| This compound | HepG2 | 0.81 |

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. Molecular docking studies suggest that the compound can effectively inhibit enzymes involved in metabolic pathways associated with cancer progression . The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance inhibitory effects on specific enzymes.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of various methyl esters on cancer cell lines, this compound displayed promising results against HCT-116 cells with a notable reduction in cell viability .

- Structure-Activity Relationship (SAR) : Research highlighted the importance of substituent positions on the phenyl ring in determining biological activity. Compounds with electron-donating groups at the ortho or para positions exhibited enhanced anticancer efficacy compared to those with electron-withdrawing groups .

Q & A

Basic Research: Synthesis Optimization

Q1. What methodological considerations are critical for optimizing the synthesis of methyl 2-(3,4-dimethylphenyl)acetate? Answer:

- Reaction Conditions : Use acid-catalyzed esterification (e.g., H₂SO₄ in methanol) with reflux (4–6 hours) to ensure complete conversion of the carboxylic acid precursor. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethanol or methanol improves purity. For oily products, column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended .

- Yield Enhancement : Adjust molar ratios (e.g., excess methanol) and catalyst concentration. For example, increasing H₂SO₄ from 1% to 2% (v/v) can boost yields by ~15% in analogous ester syntheses .

Advanced Research: Mechanistic Studies

Q2. How can researchers investigate the electronic effects of 3,4-dimethylphenyl substituents on the reactivity of the acetate group? Answer:

- Computational Modeling : Use DFT (Density Functional Theory) to analyze electron density distribution and frontier molecular orbitals. Compare with analogs like methyl 2-(2-formylphenyl)acetate to assess substituent effects on hydrolysis rates .

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., in buffered solutions at 25–60°C) and fit data to pseudo-first-order models. Monitor intermediates via LC-MS .

Basic Research: Characterization Techniques

Q3. What spectroscopic and chromatographic methods are essential for characterizing this compound? Answer:

- NMR : ¹H NMR (δ 2.2–2.3 ppm for methyl groups; δ 3.6–3.7 ppm for methoxy) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) confirm structure .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research: Environmental Impact

Q4. How can researchers evaluate the environmental fate of this compound in aquatic systems? Answer:

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure biodegradation under aerobic conditions. Compare with structurally similar esters (e.g., methyl 2-phenylacetoacetate) .

- Partition Coefficients : Determine log Kow (octanol-water) via shake-flask method. For esters with log Kow > 3, expect bioaccumulation potential in lipid-rich tissues .

Basic Research: Stability and Storage

Q5. What storage conditions ensure long-term stability of this compound? Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation. Stability studies show <5% degradation over 5 years under these conditions .

- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis. Avoid aqueous buffers unless used immediately .

Advanced Research: Data Contradictions

Q6. How should researchers resolve contradictions in reported biological activities of this compound derivatives? Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, exposure times). For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. ethanol) .

- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., hydrolyzed acids) that may interfere with bioactivity assays .

Advanced Research: Theoretical Frameworks

Q7. How can theoretical frameworks guide the design of studies on this compound’s reactivity? Answer:

- Conceptual Alignment : Link experiments to Hammett substituent constants (σ values) to predict electronic effects on ester hydrolysis rates .

- Mechanistic Hypotheses : Use Curtin-Hammett principles to model competing reaction pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Basic Research: Functional Group Analysis

Q8. What experimental approaches differentiate the ester and aromatic methyl groups in this compound? Answer:

- IR Spectroscopy : Ester carbonyl (C=O) absorbs at ~1740 cm⁻¹, while aromatic C-H stretches appear at ~3000 cm⁻¹ .

- Selective Oxidation : Treat with KMnO₄ under acidic conditions to oxidize aromatic methyl groups to carboxylic acids, leaving the ester intact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.